molecular formula C5H6N2O B13095037 3-Methylpyridazin-4-ol

3-Methylpyridazin-4-ol

Cat. No.: B13095037
M. Wt: 110.11 g/mol
InChI Key: YRRZHZAAEMEVIR-UHFFFAOYSA-N
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Description

3-Methylpyridazin-4-ol is a heterocyclic organic compound with the molecular formula C5H6N2O It belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpyridazin-4-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a suitable catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyridazin-4-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Pyridazinone derivatives.

    Reduction: Hydrogenated pyridazine compounds.

    Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

3-Methylpyridazin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpyridazin-4-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 4-Methylpyridazin-3-ol
  • Pyridazinone derivatives
  • Pyridazine analogs

Comparison: 3-Methylpyridazin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyridazine derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

3-methyl-1H-pyridazin-4-one

InChI

InChI=1S/C5H6N2O/c1-4-5(8)2-3-6-7-4/h2-3H,1H3,(H,6,8)

InChI Key

YRRZHZAAEMEVIR-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC=CC1=O

Origin of Product

United States

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